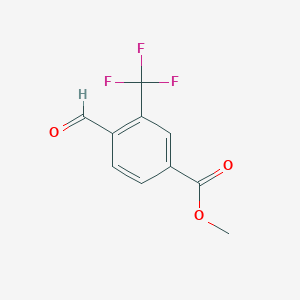

Methyl 4-formyl-3-(trifluoromethyl)benzoate

Description

Methyl 4-formyl-3-(trifluoromethyl)benzoate is a substituted benzoate ester featuring a formyl (-CHO) group at the 4-position and a trifluoromethyl (-CF₃) group at the 3-position of the aromatic ring. This compound serves as a versatile intermediate in organic synthesis, particularly in pharmaceuticals and agrochemicals, due to its reactive aldehyde functionality and the electron-withdrawing properties of the -CF₃ group. Its structure enables participation in condensation reactions (e.g., forming Schiff bases) and nucleophilic additions, making it valuable for constructing complex molecules.

Properties

IUPAC Name |

methyl 4-formyl-3-(trifluoromethyl)benzoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7F3O3/c1-16-9(15)6-2-3-7(5-14)8(4-6)10(11,12)13/h2-5H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MBIOALSXEKJKOB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC(=C(C=C1)C=O)C(F)(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7F3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

232.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 4-formyl-3-(trifluoromethyl)benzoate can be synthesized through several methods. One common approach involves the reaction of methyl 4-(trifluoromethyl)benzoate with a formylating agent. For instance, the compound can be prepared by reacting methyl 4-(trifluoromethyl)benzoate with a formylating reagent such as dimethylformamide (DMF) and phosphorus oxychloride (POCl3) under controlled conditions .

Industrial Production Methods

In industrial settings, the production of this compound typically involves large-scale chemical processes. These processes often utilize automated reactors and precise control of reaction parameters to ensure high yield and purity. The use of advanced purification techniques, such as column chromatography, is also common to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-formyl-3-(trifluoromethyl)benzoate undergoes various chemical reactions, including:

Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate (KMnO4).

Reduction: The formyl group can be reduced to a hydroxymethyl group using reducing agents such as sodium borohydride (NaBH4).

Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, where it is replaced by other functional groups.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO4) in an alkaline medium.

Reduction: Sodium borohydride (NaBH4) in methanol.

Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products Formed

Oxidation: 4-carboxy-3-(trifluoromethyl)benzoic acid.

Reduction: Methyl 4-hydroxymethyl-3-(trifluoromethyl)benzoate.

Substitution: Various substituted benzoates depending on the nucleophile used.

Scientific Research Applications

Methyl 4-formyl-3-(trifluoromethyl)benzoate is utilized in a wide range of scientific research fields due to its unique properties:

Chemistry: It serves as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.

Biology: The compound is used in the study of enzyme interactions and as a probe in biochemical assays.

Medicine: It is investigated for its potential therapeutic applications, including as a precursor for drug development.

Industry: The compound is used in the production of specialty chemicals and materials with specific properties

Mechanism of Action

The mechanism of action of methyl 4-formyl-3-(trifluoromethyl)benzoate involves its interaction with specific molecular targets. The formyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially altering their activity. The trifluoromethyl group enhances the compound’s lipophilicity, facilitating its interaction with hydrophobic regions of biological molecules. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares Methyl 4-formyl-3-(trifluoromethyl)benzoate with structurally related benzoate derivatives, highlighting key differences in substituents, molecular weights, and functional properties:

Key Findings:

Reactivity Differences: The formyl group in this compound distinguishes it from analogs like Methyl 4-amino-3-(trifluoromethyl)benzoate (NH₂ substitution). The aldehyde group enables condensation reactions, while the amino group facilitates amide coupling. Electron Effects: The -CF₃ group in all analogs enhances the electron-deficient nature of the aromatic ring, but the formyl group further amplifies this effect compared to methoxy or alkyl substituents.

Synthetic Utility: Methyl 4-(3-chloropropoxy)-3-(trifluoromethyl)benzoate () is synthesized via alkylation of a hydroxy precursor, showcasing the adaptability of the parent benzoate scaffold for introducing diverse functional groups. In contrast, Methyl 4-amino-3-(trifluoromethyl)benzoate () is typically prepared via nitro reduction, highlighting divergent synthetic pathways based on substituent reactivity.

Physicochemical Properties :

- Solubility : Alkoxy-substituted derivatives (e.g., 4-O-(CH₂)₃Cl) exhibit improved solubility in organic solvents compared to the formyl analog, which may crystallize more readily due to polar interactions.

- Stability : Fluorinated analogs (e.g., 4-F derivatives) demonstrate enhanced metabolic stability in vivo compared to aldehydes, which are prone to oxidation.

Research Implications

The unique combination of -CHO and -CF₃ in this compound positions it as a critical intermediate for drug discovery. For example, its aldehyde group can react with amines to form imines, a step pivotal in synthesizing kinase inhibitors (as seen in ). In contrast, amino or alkoxy derivatives are more suited for constructing stable heterocycles or prodrugs.

Biological Activity

Methyl 4-formyl-3-(trifluoromethyl)benzoate (C10H8F3O2) is an organic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological activity, including antimicrobial and anti-inflammatory properties, and provides an overview of relevant studies and findings.

Chemical Structure and Properties

This compound features a benzoate structure with a formyl group (-CHO) and a trifluoromethyl group (-CF₃). The presence of the trifluoromethyl group enhances the compound's lipophilicity, which may increase its membrane permeability and interaction with biological targets. This structural configuration is significant as it influences the compound's reactivity and biological activity.

Antimicrobial Properties

Research indicates that this compound exhibits notable antimicrobial activity. Various studies have demonstrated its effectiveness against a range of pathogens:

- Bacterial Activity : In vitro studies have shown that this compound can inhibit the growth of bacteria such as Staphylococcus aureus and Escherichia coli. For instance, a study reported an inhibition zone of 25 ± 2.0 mm against S. aureus .

- Fungal Activity : Preliminary findings suggest potential antifungal properties, although specific data on its efficacy against fungal strains remain limited.

Anti-inflammatory Effects

The compound's anti-inflammatory properties are also under investigation. Initial studies suggest that this compound may modulate inflammatory pathways, although detailed mechanisms remain to be fully elucidated.

The mechanism of action for this compound is hypothesized to involve interactions with specific enzymes or receptors within biological systems. The trifluoromethyl group may enhance binding affinities compared to non-fluorinated analogs, leading to altered pharmacokinetics and therapeutic effects .

Synthesis and Research Applications

This compound can be synthesized through various methods, including the Vilsmeier-Haack reaction, which allows for the introduction of the formyl group efficiently . Its applications extend beyond biological studies; it serves as an intermediate in the synthesis of pharmaceuticals and agrochemicals, highlighting its versatility in organic synthesis.

Data Table: Biological Activity Overview

Case Studies

Several case studies have explored the biological activity of this compound:

- Antimicrobial Evaluation : A comparative study evaluated various substituted benzoates, including this compound, against common bacterial strains. Results indicated significant antimicrobial activity correlated with structural modifications.

- Inflammation Modulation : Another study investigated the compound's effects on inflammatory markers in vitro, suggesting a potential role in reducing inflammation through specific biochemical pathways.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.